

A Technical Guide to High-Purity Hexanoylglycine-d11 for Researchers

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Compound of Interest				
Compound Name:	Hexanoylglycine-d11			
Cat. No.:	B15557429	Get Quote		

This in-depth guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of commercially available high-purity **Hexanoylglycine-d11**. This deuterated internal standard is critical for accurate quantification in mass spectrometry-based research, particularly in metabolomics and clinical diagnostics.

Commercial Supplier Data for High-Purity Hexanoylglycine-d11

The selection of a reliable supplier for high-purity **Hexanoylglycine-d11** is paramount to ensure the accuracy and reproducibility of experimental results. Below is a comparative table summarizing the quantitative data available from prominent commercial suppliers.

Supplier	Product Number	Purity	Isotopic Enrichment	Certificate of Analysis (CoA)
MedchemExpres s	HY-113150S	99.68% (HPLC) [1]	98.1%[1]	Available[1]
CDN Isotopes	D-7635	Not specified	99 atom % D	Available upon request
LGC Standards	H281203	100.00% (ELSD)	97.2% (d11)	Available
Clinivex	RCLS2L148462	High-purity (≥98%)[2]	Not specified	Provided with product[2]



Experimental Protocols: Quantification of Acylcarnitines using Hexanoylglycine-d11 Internal Standard

Hexanoylglycine-d11 is commonly employed as an internal standard for the quantification of endogenous hexanoylglycine and other acylcarnitines in biological matrices such as plasma, serum, and tissue homogenates. The following is a representative protocol for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is a synthesis of established methods for acylcarnitine analysis.[3][4][5][6][7]

Materials and Reagents

- Hexanoylglycine-d11 (from a reputable supplier)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Internal Standard (IS) stock solution: Prepare a 1 mg/mL stock solution of **Hexanoylglycine-d11** in methanol.
- Working IS solution: Dilute the stock solution with acetonitrile to a final concentration of 1 μM .
- Biological matrix (e.g., human plasma)
- Calibrators and Quality Control (QC) samples

Sample Preparation (Protein Precipitation)

• Thaw biological samples (plasma, serum) on ice.



- To 50 μL of each sample, calibrator, and QC, add 150 μL of the cold working IS solution (1 μM Hexanoylglycine-d11 in acetonitrile).[3]
- Vortex the mixture for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 μL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- Vortex for 20 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.
- Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - \circ Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm) is suitable for the separation of acylcarnitines.
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for re-equilibration. The flow rate is typically in the range of 0.2-0.4 mL/min.
 - Injection Volume: 5-10 μL.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization: Electrospray ionization (ESI) in positive ion mode.



- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Hexanoylglycine (Analyte): The precursor ion will be the [M+H]+ of endogenous hexanoylglycine. The product ion will be a characteristic fragment (e.g., m/z 85, corresponding to the loss of the acyl chain).
 - Hexanoylglycine-d11 (Internal Standard): The precursor ion will be the [M+H]+ of Hexanoylglycine-d11. The product ion will be the same characteristic fragment as the analyte (m/z 85), but the precursor will be shifted by +11 Da.
- Optimization: The collision energy and other MS parameters should be optimized for the specific instrument and analytes.

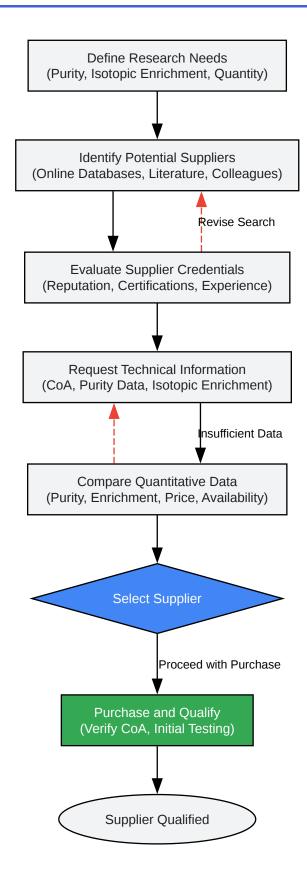
Data Analysis

The concentration of endogenous hexanoylglycine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed from the calibrator samples with known concentrations.

Mandatory Visualizations Workflow for Selecting a Commercial Supplier of HighPurity Hexanoylglycine-d11

The following diagram illustrates a logical workflow for the selection of a commercial supplier for high-purity **Hexanoylglycine-d11**, ensuring the procurement of a high-quality and reliable product for research purposes.[8][9][10][11][12]





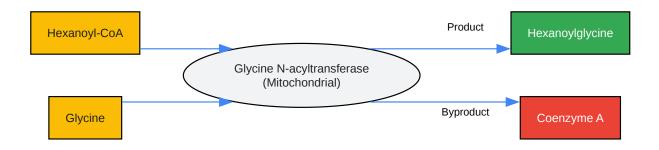
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Caption: A flowchart outlining the key steps for selecting a commercial supplier of high-purity chemical reagents.

Signaling Pathway (Illustrative Example)

As Hexanoylglycine is a metabolite, a direct signaling pathway is not applicable. However, to fulfill the requirement of a signaling pathway diagram, the following illustrates a generalized metabolic pathway where an acyl-CoA, such as hexanoyl-CoA, is conjugated with glycine, a reaction relevant to the formation of hexanoylglycine.



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Caption: A simplified diagram showing the enzymatic synthesis of Hexanoylglycine from Hexanoyl-CoA and Glycine.

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